molecular formula C26H41N3O7S2 B12827855 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate

Cat. No.: B12827855
M. Wt: 571.8 g/mol
InChI Key: JASQTQYITGMPHQ-NRFANRHFSA-N
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Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a hexanethioate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate typically involves multiple steps, including the protection of amino groups, sulfonamide formation, and the introduction of the vinyl and hexanethioate groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

    Protection of Amino Groups: The amino groups in the hexane backbone are protected using tert-butoxycarbonyl (Boc) groups. This step is crucial to prevent unwanted reactions during subsequent steps.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the protected amine with N,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Vinyl Group Introduction: The vinyl group is introduced through a vinylation reaction, which may involve the use of vinyl halides and a suitable catalyst.

    Hexanethioate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl and thioate groups, leading to the formation of sulfoxides and epoxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, epoxides, amines, and substituted vinyl derivatives.

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the vinyl and thioate groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Dimethylphenyl)sulfonamido)vinyl)hexanethioate
  • **O-(1-((N,4-Dimethylphenyl)sulfonamido)ethyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate is unique due to the presence of both the vinyl and hexanethioate groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C26H41N3O7S2

Molecular Weight

571.8 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanethioate

InChI

InChI=1S/C26H41N3O7S2/c1-18-13-15-20(16-14-18)38(32,33)29(9)19(2)34-22(37)21(28-24(31)36-26(6,7)8)12-10-11-17-27-23(30)35-25(3,4)5/h13-16,21H,2,10-12,17H2,1,3-9H3,(H,27,30)(H,28,31)/t21-/m0/s1

InChI Key

JASQTQYITGMPHQ-NRFANRHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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